1-Bromo-2,3-difluorobenzene is an aromatic organic compound with the chemical formula C6H3BrF2. It is a valuable intermediate in the synthesis of various functional molecules used in scientific research. One reported method for its synthesis involves the palladium-catalyzed bromination of 1,2-difluorobenzene with N-bromosuccinimide (NBS) []. This method offers good yields and is compatible with various functional groups, making it a versatile approach for researchers.
1-Bromo-2,3-difluorobenzene has been explored as a building block in the synthesis of novel drug candidates. Notably, it was used as a precursor in the development of BMS-846372, a potent and orally active antagonist of the Calcitonin gene-related peptide (CGRP) receptor []. CGRP is a neuropeptide involved in pain signaling, and its antagonists are being investigated for the treatment of various pain conditions.
Beyond medicinal chemistry, 1-Bromo-2,3-difluorobenzene may hold potential for applications in other areas of scientific research. Its unique combination of functional groups (bromo and difluoro) could be valuable in the design of materials with specific properties, such as:
1-Bromo-2,3-difluorobenzene is an aromatic organic molecule belonging to the class of halobenzenes. It is a derivative of benzene with a bromine atom at the first position and fluorine atoms at the second and third positions.
This specific compound is not naturally occurring and is synthesized in laboratories for research purposes. Due to the presence of both electron-withdrawing fluorine atoms and a heavier bromine atom, 1-Bromo-2,3-difluorobenzene serves as a valuable intermediate in organic synthesis, particularly for the preparation of other fluorinated aromatic compounds (1: ).
1-Bromo-2,3-difluorobenzene has a six-membered carbon ring with alternating single and double bonds characteristic of aromatic compounds. The bromine atom is attached to the first carbon atom of the ring, while the fluorine atoms are positioned at the second and third carbon atoms.
Here are some key features of its structure:
1-Bromo-2,3-difluorobenzene is primarily used as a starting material for the synthesis of other fluorinated aromatic compounds. Some relevant reactions include:
This reaction involves replacing the bromine atom with another nucleophile (Nu) under appropriate conditions. The electron-withdrawing effect of the fluorine atoms activates the ring towards nucleophilic attack, particularly at the ortho and meta positions (2: ).
Balanced chemical equation (example):
C6H3BrF2 (1-Bromo-2,3-difluorobenzene) + NH3 (Ammonia) -> C6H3F2NH2 (2-Fluoro-3-aminobenzene) + HBr (Hydrogen bromide)
This palladium-catalyzed reaction allows for the introduction of various functional groups (R) onto the aromatic ring by coupling it with an organoboron compound (R-Bpin) (3: ).
Balanced chemical equation (general):
C6H3BrF2 (1-Bromo-2,3-difluorobenzene) + R-Bpin + Pd(0) catalyst -> C6H3F2R (Fluorinated aromatic compound with new functional group R) + HBr
Irritant